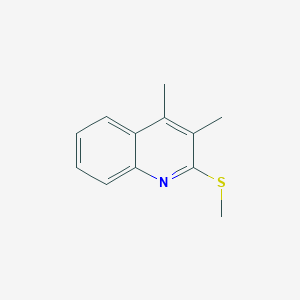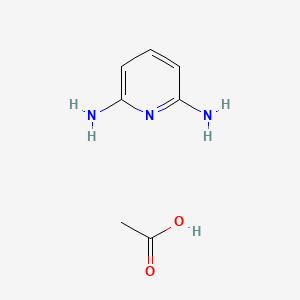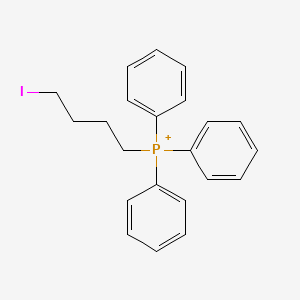![molecular formula C18H20N2O B12562187 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- CAS No. 157695-10-8](/img/structure/B12562187.png)
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[222]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a pyridine ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reduction of pyridine-containing compounds using phosphorous acid or sodium metal . Another approach is the chemoselective α-iodination of acrylic esters via the Morita-Baylis-Hillman protocol . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using automated reactors and continuous flow systems. The use of advanced technologies, such as high-throughput screening and process optimization, can enhance the efficiency and scalability of the production process. Safety measures and quality control protocols are also essential to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups, such as hydroxyl and amine groups, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure and reactivity.
作用機序
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular processes. For example, it may bind to cholinergic receptors, affecting neurotransmission and signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- can be compared with other similar compounds, such as:
3-Quinuclidinol: This compound shares a similar bicyclic structure but lacks the phenyl and pyridine rings.
3-Quinuclidinyl benzilate: Known for its use as a chemical warfare agent, it has a similar bicyclic core but different functional groups.
Tropane alkaloids: These compounds, such as cocaine and atropine, have a related bicyclic structure and are known for their biological activity.
The uniqueness of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
157695-10-8 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC名 |
3-(6-phenylpyridin-3-yl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C18H20N2O/c21-18(13-20-10-8-15(18)9-11-20)16-6-7-17(19-12-16)14-4-2-1-3-5-14/h1-7,12,15,21H,8-11,13H2 |
InChIキー |
OQJRQJGXRNIBHK-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)(C3=CN=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)






![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)


